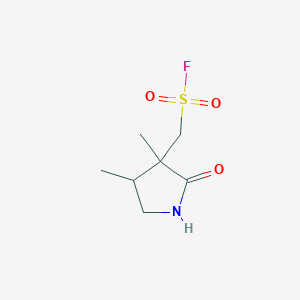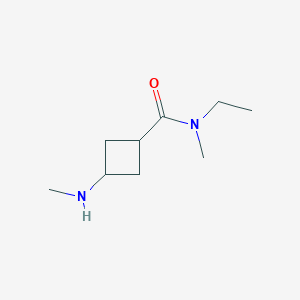![molecular formula C11H12N2O3 B13205829 Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that features a fused furan and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate typically involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate. This reaction produces ethyl 2-ethoxy-6-methylnicotinoylacetate, which is then converted to 3-bromo-acetyl-6-methyl-2-pyridone by heating with bromine in hydrobromic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism by which Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-ethoxy-6-methylpyridine-3-carboxylate: A precursor in the synthesis of Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate.
3-bromo-acetyl-6-methyl-2-pyridone: An intermediate in the synthesis process.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its fused ring system, which imparts specific chemical and physical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)8-9-7(16-10(8)12)4-6(2)5-13-9/h4-5H,3,12H2,1-2H3 |
Clave InChI |
MWJZXZLABCWNAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1N=CC(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol](/img/structure/B13205757.png)



![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)


![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)

